Product packaging for Pyricarbate(Cat. No.:CAS No. 1882-26-4)

Pyricarbate

Cat. No.: B155464
CAS No.: 1882-26-4
M. Wt: 253.25 g/mol
InChI Key: YEKQSSHBERGOJK-UHFFFAOYSA-N
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Description

Historical Context of Pyricarbate Investigations

The investigation into this compound, also known by the name Pyridinolcarbamate, has its origins in the mid-20th century. It was developed as a Soviet drug with a primary focus on its anti-arteriosclerotic properties. ncats.io Early research centered on its potential to increase vascular resistance and reduce the permeability of blood vessels, which was thought to be beneficial in treating atherosclerosis. ncats.io

A notable aspect of early this compound research was the exploration of its mechanism of action, with studies pointing towards its influence on the kinin system. ncats.io Specifically, it was identified as an antagonist of bradykinin (B550075) receptors, which play a crucial role in inflammation and vascular permeability. ncats.io This antagonistic action was believed to contribute to its therapeutic effects. ncats.io

Clinical investigations in the 1970s further explored its efficacy. A study published in 1972 detailed clinical experiences with Pyridinolcarbamate in patients with atherosclerotic diseases. researchgate.net Another controlled clinical trial investigated the progression of occlusive atherosclerosis with long-term administration of the compound. nih.gov This trial, while noting the need for larger studies, observed that a higher proportion of patients receiving Pyridinolcarbamate showed no progression of their disease compared to the placebo group. nih.gov A 1977 study on patients with atherosclerosis obliterans found that while a single intravenous administration did not alter resting blood flow, it did lead to a significant decrease in capillary filtration rate. nih.gov The same study, in a double-blind cross-over trial, reported a significant prolongation of walking distance for patients after six months of treatment. nih.gov

Preclinical studies during this era also provided insights into its biological effects. Research in rabbits demonstrated that Pyridinolcarbamate could inhibit the development of atherosclerotic plaques. nih.govnih.gov One study showed a dramatic reduction in the extent of aortic plaque formation in rabbits fed a high-cholesterol diet when supplemented with the compound. nih.gov Another study from 1973 investigated the effects of Pyridinolcarbamate on biogenic amines in rats, finding that it increased the concentration of noradrenaline in the heart, blood vessels, and brain, as well as 5-hydroxytryptamine in the brain, suggesting a potential link between these amines and atherosclerotic disease. nih.gov Its effect on platelet aggregation was also a subject of investigation. nih.gov

Current Landscape of this compound Research Directions

Direct and extensive recent research focused solely on this compound appears to be limited. However, the foundational chemical structures within this compound—the pyridine (B92270) ring and the carbamate (B1207046) group—remain highly relevant in contemporary drug discovery and medicinal chemistry.

Current research trends indicate a broader interest in the development of pyrimidine (B1678525) and carbamate derivatives for a wide range of therapeutic applications. nih.govfrontiersin.org The pyrimidine nucleus, a six-membered heterocyclic compound similar to pyridine, is a core component in numerous biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Structure-activity relationship (SAR) studies on pyrimidine derivatives are ongoing, aiming to optimize their therapeutic potential by modifying substituents on the core ring. nih.govmdpi.com

Similarly, the carbamate functional group is a key structural motif in many approved drugs and is increasingly utilized in medicinal chemistry. nih.gov Research in this area focuses on leveraging the carbamate moiety to enhance drug-target interactions and improve the pharmacokinetic properties of new therapeutic agents. nih.gov

While specific, large-scale clinical trials for this compound are not prominent in the current landscape, the ongoing research into related chemical scaffolds suggests that the fundamental principles of its design may inform the development of new and improved therapeutic agents. The recent pharmacological review of pyronaridine, an antimalarial drug that also contains a pyridine core, highlights the continued interest in this chemical class for treating various diseases. nih.gov

Significance of this compound in Chemical and Biological Sciences

The primary significance of this compound in the biological sciences lies in its identification as a bradykinin receptor antagonist. ncats.io Bradykinin is a potent vasodilator and a key mediator of inflammation and pain, and its receptors are important pharmacological targets. nih.govnih.gov By antagonizing these receptors, this compound provided an early chemical tool to modulate the kallikrein-kinin system, which plays a crucial role in various physiological and pathological processes, including blood pressure regulation, inflammation, and coagulation. ncats.ionih.gov This mechanism of action distinguished it from other anti-atherosclerotic agents of its time.

From a chemical perspective, this compound serves as an example of a bioactive molecule synthesized from a pyridine scaffold. The exploration of its derivatives and the study of its structure-activity relationships have contributed to the broader understanding of how modifications to this heterocyclic system can influence biological activity. nih.govmdpi.com The synthetic methods developed for this compound and related compounds have also added to the repertoire of chemical reactions available to medicinal chemists. drugfuture.com

The compound's history also underscores the evolution of drug discovery, from initial screenings and animal models to controlled clinical trials. The early studies on this compound, with their focus on both physiological effects and underlying mechanisms, represent a classic approach to pharmacological research. nih.govnih.govnih.govnih.gov

Chemical Compound Information

Compound NameSynonyms
This compound Pyridinolcarbamate, Anginin, Angioxine, Prodectin drugcentral.orgdrugfuture.com
Bradykinin
Noradrenaline Norepinephrine
5-hydroxytryptamine Serotonin
Methylamine (B109427)
2,6-pyridinedimethanol (B71991) bis(phenylcarbonate)

Detailed Research Findings

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC11H15N3O4 drugcentral.org
Molecular Weight253.26 g/mol drugcentral.org
AppearanceNeedles from methanol (B129727) or acetone drugfuture.com
Melting Point136-137 °C drugfuture.com
SolubilitySparingly soluble in cold water; freely soluble in hot water drugfuture.com
UV max (methanol)264-265 nm drugfuture.com

Summary of Key Preclinical and Clinical Findings for this compound

Study TypeKey FindingSource
Preclinical (Rabbit Model)Inhibited the development of atherosclerotic plaques. nih.gov
Preclinical (Rabbit Model)Reduced aortic plaque formation from 74% to 27% in cholesterol-fed rabbits. nih.gov
Preclinical (Rat Model)Increased noradrenaline concentration in heart, blood vessels, and brain. nih.gov
Clinical Trial (Atherosclerosis Obliterans)Significantly prolonged walking distance after 6 months of treatment. nih.gov
Clinical Trial (Atherosclerosis Obliterans)A single IV dose significantly declined capillary filtration rate. nih.gov
Controlled Clinical Trial (Occlusive Atherosclerosis)7 out of 8 patients showed no disease progression compared to 0 out of 15 in the placebo group. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O4 B155464 Pyricarbate CAS No. 1882-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQSSHBERGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045708
Record name Pyricarbate
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-26-4
Record name Pyridinol carbamate
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Record name Pyricarbate [INN]
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Record name Pyricarbate
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Record name Pyricarbate
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Record name PYRICARBATE
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Synthetic Methodologies and Chemical Transformations of Pyricarbate

Established Synthetic Routes for Pyricarbate

Established methods for synthesizing this compound typically involve specific reaction pathways and conditions to achieve the desired product.

Reaction Pathways and Key Intermediates

A primary synthesis method for this compound involves a multi-step process starting with methylamine (B109427) and 2,6-pyridinedimethanol (B71991) bis(phenylcarbonate) smolecule.com. The reaction between these starting materials in methanol (B129727) yields this compound smolecule.com. This suggests a carbamoylation reaction where the methylcarbamate groups are introduced onto the hydroxyl functionalities of 2,6-pyridinedimethanol. While the search results specifically mention 2,6-pyridinedimethanol bis(phenylcarbonate) as a starting material, 2,6-pyridinedimethanol itself is a likely intermediate or precursor in the synthesis of the bis(phenylcarbonate) smolecule.com.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically requires controlled temperatures to optimize yield and purity smolecule.com. While specific detailed research findings on the optimization of reaction conditions and yields for this compound synthesis were not extensively detailed in the search results, the mention of controlled temperatures highlights the importance of reaction parameters in achieving efficient conversion and product quality smolecule.com.

Novel Approaches in this compound Synthesis

Exploration into alternative synthetic methods seeks to improve efficiency, reduce environmental impact, and potentially access this compound analogues.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ejcmpr.comacs.org. While the search results did not provide specific examples of green chemistry being applied directly to this compound synthesis, the broader context of green chemistry in pharmaceutical synthesis and the synthesis of carbamates from less hazardous materials like CO₂, amines, and alcohols suggests potential avenues for developing more environmentally friendly routes to this compound ejcmpr.comrsc.org. The use of plant extracts for nanoparticle synthesis is also highlighted as a green method, indicating a general trend towards utilizing biological resources in synthesis ejcmpr.com.

Chemoenzymatic Synthesis Strategies for this compound and Analogues

Chemoenzymatic synthesis combines chemical and enzymatic reactions to achieve chemical transformations, often offering advantages in terms of selectivity and milder reaction conditions nih.govnih.govresearchgate.netumich.edu. Although no direct information on the chemoenzymatic synthesis of this compound was found, the concept of using enzymes in synthesis, particularly for creating complex molecules or avoiding protecting groups, is a growing area in chemistry acs.orgnih.govnih.govresearchgate.netumich.edu. Chemoenzymatic approaches have been explored for the synthesis of various bioactive molecules and intermediates, suggesting this could be a potential strategy for synthesizing this compound or its analogues in the future nih.govnih.govresearchgate.netumich.edu.

Chemical Reactivity and Stability Studies of this compound

Understanding the chemical reactivity and stability of this compound is crucial for its handling, storage, and application. This compound exhibits stability under normal conditions smolecule.com. However, it may undergo hydrolysis in the presence of strong acids or bases smolecule.com. This hydrolysis can lead to the release of methylamine and other byproducts smolecule.com.

The PubChem CID for this compound is 4990 uni.lumitoproteome.orgdrugcentral.org.

Hydrolytic Degradation Mechanisms of this compound

This compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases nih.gov. Hydrolysis of carbamate (B1207046) esters, such as those present in this compound, involves the cleavage of the ester bond by water molecules. This process can be catalyzed by either acids or bases.

In acidic conditions, the carbonyl oxygen of the carbamate group can be protonated, making the carbon more susceptible to nucleophilic attack by water. This is followed by the elimination of the alcohol (derived from 2,6-pyridinedimethanol) and the formation of a carbamic acid, which typically decarboxylates to yield an amine (methylamine) and carbon dioxide.

Under basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide (derived from 2,6-pyridinedimethanol) and form methylcarbamic acid. Similar to acidic hydrolysis, methylcarbamic acid can decompose to methylamine and carbon dioxide.

Based on the structure of this compound, hydrolytic degradation is expected to yield methylamine and 2,6-pyridinedimethanol as primary byproducts nih.gov.

General hydrolytic degradation of polymers containing ester bonds, which are structurally related to carbamates, is known to be influenced by factors such as temperature, humidity, and the presence of catalysts uni.lufishersci.ca. Elevated temperatures and high humidity can accelerate the hydrolysis rate uni.lu. While specific kinetic data for this compound hydrolysis under various conditions were not found in the search results, the general principles of carbamate hydrolysis apply.

Photochemical Transformations of this compound-Related Structures

Direct information on the photochemical transformations of this compound is limited in the provided search results. However, studies on the photochemical behavior of related structures, particularly pyridinium (B92312) salts, offer insights into potential transformation pathways involving the pyridine (B92270) moiety nih.govnih.gov.

Photochemical transformations of organic compounds can occur through direct absorption of light or indirectly through sensitization by other molecules mitoproteome.org. Exposure to ultraviolet light can induce chain scission and structural alterations in some compounds uni.lu.

Pyridinium salts, which contain a positively charged pyridine ring, can undergo complex photorearrangements upon irradiation nih.gov. These transformations often involve n → π* or π → π* electronic excitations of the pyridine ring, leading to the formation of highly reactive intermediates such as bicyclic valence isomers (e.g., Dewar pyridines) or azabenzvalene structures nih.gov. These intermediates can then undergo further reactions, including solvolysis or rearrangement, depending on the reaction conditions and substituents on the pyridine ring nih.gov.

While this compound contains a neutral pyridine ring rather than a positively charged pyridinium system, the pyridine nucleus can still participate in photochemical processes. Photochemical reactions of neutral pyridines can also lead to valence isomerization, although the specific pathways and products may differ from those of pyridinium salts.

Studies on the photochemical transformation of other compounds in aquatic environments have shown that indirect photochemical degradation, mediated by reactive species generated from chromophoric dissolved organic matter (DOM) under sunlight irradiation (such as singlet oxygen, hydroxyl radicals, and excited DOM), can play a significant role mitoproteome.org. For example, imidazole-containing structures have been shown to be susceptible to singlet oxygenation mitoproteome.org. The pyridine ring in this compound could potentially be reactive towards such species under environmental conditions.

Given the presence of both the carbamate functional groups and the pyridine ring in this compound, photochemical transformations could potentially involve reactions centered on either or both of these moieties. Photolysis of carbamates can lead to the cleavage of the ester or amide bonds, forming various products including amines, alcohols, and carbonyl compounds. Photochemical reactions of the pyridine ring could lead to ring opening, rearrangement, or functionalization depending on the specific conditions.

Further detailed research would be required to elucidate the specific photochemical transformation pathways and products of this compound under various environmental or experimental conditions.

Molecular Mechanisms of Action of Pyricarbate

Investigation of Inflammatory Modulatory Pathways

Pyricarbate has demonstrated anti-inflammatory properties, which are crucial to its therapeutic potential in various conditions patsnap.compatsnap.commyrevea.com.

Inhibition of Pro-inflammatory Cytokine Production by this compound

One of the key anti-inflammatory mechanisms of this compound involves the inhibition of pro-inflammatory cytokine production patsnap.com. Cytokines are signaling molecules that play a significant role in initiating and propagating the inflammatory response patsnap.com. Elevated levels of pro-inflammatory cytokines are observed in various inflammatory conditions patsnap.com. By inhibiting the production of these cytokines, this compound helps to reduce inflammation, thereby alleviating associated symptoms such as redness, swelling, and itching patsnap.com. Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines patsnap.com.

Interactions with Eicosanoid Biosynthesis Pathways, including Prostaglandin (B15479496) E2

Research suggests potential interactions of this compound with eicosanoid biosynthesis pathways, including those involving Prostaglandin E2 (PGE2) patsnap.com. PGE2 is a lipid mediator with diverse physiological roles, including involvement in inflammation patsnap.com. While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit PGE2 biosynthesis, leading to potential side effects, studies have explored the effects of pyridine (B92270) derivatives, including pyridinol carbamate (B1207046) (a synonym for this compound), on PGE2 levels drugcentral.orgpatsnap.com. Investigations have aimed to understand if pyridine derivatives can influence endogenous PGE2 levels, particularly in the context of counteracting PGE2 deficiency induced by NSAID treatment patsnap.com.

Research on Vascular and Lipid Metabolic Regulation

This compound has been studied for its influence on vascular function and lipid metabolism, particularly in the context of conditions like atherosclerosis and hyperlipidemias smolecule.commedkoo.com.

Influence on Capillary Permeability and Blood Vessel Tone

The exact mechanism underlying this compound's vascular benefits is not fully elucidated, but theories suggest it may improve blood flow by reducing capillary permeability or influencing blood vessel tone smolecule.com. Studies on pyridinol carbamate have indicated its ability to reduce the permeability of blood vessels and help restore disturbed microcirculation ncats.ionih.gov. This effect is potentially linked to its influence on the kinin system, particularly a decrease in the activity of bradykinin (B550075) receptors ncats.io. Bradykinin is known to increase vascular permeability nih.gov. This compound has also been noted for its anti-arteriosclerotic activity, which includes increasing vascular resistance ncats.io.

Modulation of Lipid Metabolism in Animal Models

Studies in animal models have indicated the effectiveness of this compound in improving lipid metabolism and reducing arterial plaque formation, suggesting its potential as an antiatherosclerotic agent smolecule.com. Research has explored the effects of compounds like pyridinolcarbamate on lipolytic enzyme activities in rat adipose tissue ncats.io. The modulation of lipid metabolism is a key aspect of this compound's observed antiatherosclerotic effects smolecule.com.

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound is also recognized for its antioxidant properties, which contribute to its ability to mitigate oxidative stress patsnap.compatsnap.commyrevea.com. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological processes, including skin aging and other dermatological conditions patsnap.com. This compound acts as an antioxidant by neutralizing ROS, thereby protecting cells from oxidative damage patsnap.compatsnap.com. This protective action is considered a significant part of its mechanism, complementing its anti-inflammatory effects patsnap.commyrevea.com.

Research on Platelet Aggregation Modulation

Platelet aggregation is a critical multistep process involved in both hemostasis and thrombosis. frontiersin.org It begins with platelet adhesion to damaged vessel walls, followed by activation and the release of signaling molecules that recruit more platelets, leading to the formation of a platelet plug. frontiersin.org Dysregulation of this process can contribute to thrombotic disorders. frontiersin.org

One search result indicates that this compound has been found to inhibit platelet aggregation. biodeep.cn However, detailed research findings, including specific data or experimental conditions related to this compound's effects on platelet aggregation, are not available within the provided search snippets. The search results discuss platelet aggregation in a general context, mentioning various activators like ADP, collagen, arachidonic acid, thrombin, epinephrine, and ristocetin, and methods for studying platelet aggregation. medscape.com They also mention other compounds being investigated as platelet aggregation inhibitors, such as certain pyridazinone derivatives which showed potent inhibitory effects on collagen-induced platelet aggregation in vitro. nih.gov

While the potential for this compound to modulate platelet aggregation is mentioned biodeep.cn, the specific molecular mechanisms by which it exerts this effect and detailed research data supporting this modulation are not present in the analyzed search results.

Biological Activities and Pharmacological Investigations of Pyricarbate

Anti-inflammatory and Anti-allergic Potentials

Research has indicated that pyricarbate possesses anti-inflammatory and anti-allergic properties. patsnap.comnih.gov Its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines. patsnap.com

In Vitro Studies on Immune Cell Responses

In vitro studies have explored the effects of compounds, including pyridine (B92270) derivatives like this compound, on immune cell responses. Some research suggests that certain pyridine derivatives may influence levels of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammatory responses. patsnap.com Studies on other compounds with anti-allergic potential in mast cell models have investigated the inhibition of histamine (B1213489) and beta-hexosaminidase release, as well as the suppression of pro-inflammatory cytokine production like interleukin-4 and tumor necrosis factor-alpha. nih.govmdpi.commonash.edu While direct in vitro studies specifically on this compound's effects on immune cell responses like cytokine inhibition or degranulation were not extensively detailed in the search results, the general mechanisms explored for anti-inflammatory and anti-allergic agents in immune cells provide a context for potential areas of investigation for this compound. nih.govmdpi.commonash.edufrontiersin.orgemulatebio.comucl.ac.uk

In Vivo Studies in Animal Models of Inflammation

In vivo studies using animal models are commonly employed to evaluate the anti-inflammatory activity of compounds. Various models exist, such as those involving the induction of inflammation using agents like carrageenan, brewer's yeast, or dextran, where the reduction in inflammatory markers like edema is measured. ijpras.comnih.govnih.govpharmaron.com Early research on pyridinolcarbamate (a related compound or potentially an older name for this compound) in rats investigated its anti-inflammatory action and its effects on capillary permeability. nih.gov These studies in animal models are crucial for understanding the potential in vivo effects of compounds on inflammatory processes. ijpras.comnih.gov

Anti-atherosclerotic and Lipid-Lowering Research

This compound has demonstrated significant biological activity as an anti-atherosclerotic agent in studies. smolecule.com It has also been noted for its potential in hyperlipidemia management. smolecule.com

Studies on Arterial Plaque Formation in Preclinical Models

Studies have indicated this compound's effectiveness in reducing arterial plaque formation in animal models of atherosclerosis. smolecule.com Preclinical models, such as those using mice and rabbits, are widely used to study atherosclerosis and the impact of interventions on plaque progression. nih.govnih.govresearchgate.netmdpi.com These models often involve inducing atherosclerosis through high-cholesterol diets or genetic modifications. nih.govnih.gov Research on pyridinolcarbamate has also explored its effects on biogenic amines in the heart, blood vessels, and brain in rats, suggesting a possible link between biogenic amines and atherosclerotic disease. nih.gov

Investigations into Hyperlipidemia Management in Animal Studies

This compound has been investigated for its role in lowering lipid levels in the blood in animal studies. smolecule.com Hyperlipidemia, characterized by elevated lipid levels, is a significant risk factor for cardiovascular diseases like atherosclerosis. vcahospitals.comfrontiersin.orgopenaccessjournals.com Animal models are utilized to study hyperlipidemia and evaluate the efficacy of lipid-lowering agents. vcahospitals.com Studies on pyridinolcarbamate have also examined its effects on lipid synthesis in normal and atherosclerotic human intima in vitro, as well as its influence on lipolytic enzyme activities in rat adipose tissue in vivo and in vitro. ncats.io

Research into Thromboembolic Disorder Modulation

This compound has been noted for providing therapeutic benefits in preventing blood clots, suggesting potential in the management of thromboembolic disorders. smolecule.com Thromboembolic diseases involve the formation of blood clots that can obstruct blood vessels. nih.govnih.govmdpi.comisth.orgplos.org Research in this area explores mechanisms of clot formation and potential therapeutic interventions. nih.govmdpi.com Pyridinolcarbamate has been described as reducing the aggregation of platelets, which play a key role in thrombus formation. ncats.io This effect on platelet aggregation could contribute to its potential in modulating thromboembolic disorders.

Investigations into Dermatological Applications

This compound is primarily recognized as a dermatological agent employed in the management of various skin conditions. patsnap.com Its utility in dermatology is attributed to its potential antioxidative and anti-inflammatory properties. patsnap.com this compound has been used for conditions such as eczema, dermatitis, skin aging, neurodermatitis, Lichen sclerosus, radiation skin lesions, and trophic leg ulcers. patsnap.comncats.iod-nb.info

The proposed mechanism of action in dermatological applications involves a dual approach: anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, and antioxidant activity by neutralizing reactive oxygen species (ROS). patsnap.com

In Vitro Cell Culture Studies on Skin Cell Responses

While this compound's anti-inflammatory action is suggested to involve the inhibition of pro-inflammatory cytokines, implying studies on relevant skin cells, specific detailed findings of in vitro cell culture studies focusing explicitly on this compound's effects on skin cell responses were not prominently available in the consulted literature. In vitro skin models utilizing human keratinocytes and fibroblasts are widely used in dermatological research to study cell responses and evaluate potential treatments. researchgate.netfapesp.brcreative-bioarray.com These models offer advantages such as avoiding inter-species extrapolation and allowing for repeated applications. creative-bioarray.com However, specific data tables or detailed research findings pertaining to this compound in these types of in vitro skin cell culture studies were not found within the scope of this research.

Preclinical Models for Skin Condition Research

Exploratory Biological Activities

Beyond its primary dermatological applications, exploratory research has touched upon other potential biological activities of this compound.

Antifungal Activity Research

This compound was identified as a compound present in the leaf extract of Leucaena leucocephala, a plant species that demonstrated antifungal activity against certain plant pathogenic fungi, including Fusarium solani, Alternaria solani, and Colletotrichum circinans, in in vitro feasibility studies. nih.gov However, this study focused on the activity of the crude plant extract, and it was noted that further research was needed to identify the specific chemical compounds responsible for the observed inhibitory effects. nih.gov Direct research specifically investigating the antifungal activity of isolated, pure this compound against a range of fungal species was not found within the scope of the consulted literature.

Structure Activity Relationship Sar and Computational Studies of Pyricarbate

Elucidation of Key Pharmacophores for Pyricarbate Activity

Pharmacophore elucidation is a fundamental step in understanding the structural features of a molecule required for its biological activity. A pharmacophore represents the ensemble of steric and electronic features essential for a molecule to achieve optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govphysionet.org These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged regions, arranged in a specific 3D spatial orientation. physionet.orgnih.gov

Identifying the key pharmacophores of a compound like this compound would typically involve studying a series of structurally related analogs and correlating their structural variations with their observed biological activity. nih.gov By analyzing which structural elements are consistently present in active compounds and which modifications lead to a loss or change in activity, researchers can deduce the essential features responsible for binding to the biological target. This process can be guided by both experimental data and computational techniques.

Based on the conducted literature search, detailed studies specifically elucidating the key pharmacophores responsible for this compound's reported biological activities, such as its effects on vascular disorders or lipid metabolism drugcentral.orgncats.iopatsnap.com, were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build predictive models correlating the structural and physicochemical properties of compounds with their biological activities. epo.orggoogleapis.comnih.govfrontiersin.org The underlying principle of QSAR is that the biological activity of a molecule is a function of its molecular structure and properties. frontiersin.orglibretexts.org

Development of Predictive Models for Biological Activity

QSAR model development typically involves defining a set of molecular descriptors that numerically represent various aspects of molecular structure, such as electronic, steric, and lipophilic properties. epo.orglibretexts.orgresearchgate.netscispace.comnih.govnih.gov These descriptors are then used as independent variables in a mathematical model to predict a dependent variable, which is usually a measure of biological activity (e.g., IC50, EC50, binding affinity). nih.govfrontiersin.orgnih.gov Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be employed to build these models. nih.gov

The goal is to develop a robust and predictive model that can estimate the biological activity of new, untested compounds based solely on their molecular structures. nih.govfrontiersin.org

Searches for published studies detailing the development of specific QSAR models for predicting the biological activity of this compound were not conclusive. While the concept of QSAR modeling is broadly applicable in drug discovery, specific models for this compound were not identified in the search results.

Correlation of Molecular Descriptors with Biological Effects

A crucial part of QSAR modeling involves identifying which molecular descriptors are most strongly correlated with the observed biological effects. frontiersin.orglibretexts.org By analyzing the coefficients and statistical significance of the descriptors in the QSAR model, researchers can gain insights into the structural features that positively or negatively influence activity. libretexts.org For example, a positive correlation with a lipophilicity descriptor might suggest that increased lipid solubility enhances activity, while a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to binding. libretexts.org

Understanding these correlations can provide valuable guidance for the design of new compounds with improved activity or desired property profiles. nih.gov

Specific data on the correlation of particular molecular descriptors with the biological effects of this compound was not found in the conducted literature search. While general molecular descriptors for this compound, such as XlogP, are available researchgate.netuni.lu, their correlation with its biological activities has not been detailed in the retrieved information.

In Silico Approaches for this compound Analog Design

In silico (computational) approaches play a significant role in modern drug discovery and design, enabling researchers to analyze and predict the behavior of molecules without the need for immediate experimental synthesis and testing. frontiersin.orgnih.govlephar.comfrontiersin.orgnih.gov These methods are particularly useful for designing and optimizing lead compounds and identifying potential new drug candidates. physionet.orglephar.comfrontiersin.orgbiorxiv.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.govnih.govresearchgate.netmdpi.comcas.cn By simulating the interaction between the ligand and the binding site of the target, molecular docking can provide insights into the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern binding. epo.orgnih.govmdpi.com

Ligand-protein interaction studies, often performed in conjunction with molecular docking or molecular dynamics simulations, aim to characterize the specific interactions between a ligand and the amino acid residues in the binding site. nih.govmdpi.comnih.gov This information can be crucial for understanding the mechanism of action and for guiding the modification of the ligand structure to improve binding affinity and specificity. epo.orgnih.gov

Specific studies detailing molecular docking or ligand-protein interaction analyses involving this compound and its potential biological targets were not found in the conducted literature search. While this compound is known to influence the kinin system and potentially interact with bradykinin (B550075) receptors ncats.io, detailed computational studies of these interactions were not identified.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are predicted to bind to a specific biological target. physionet.orgnih.govnih.govfrontiersin.orgbiorxiv.orgnih.gov This approach can significantly reduce the number of compounds that need to be experimentally tested, thereby accelerating the drug discovery process. nih.govlephar.comfrontiersin.org Virtual screening can be performed using structure-based methods (requiring the 3D structure of the target) or ligand-based methods (relying on the properties of known active ligands). physionet.orgnih.gov

Lead optimization is the process of chemically modifying a lead compound (a molecule with promising but suboptimal activity) to improve its potency, selectivity, pharmacokinetic properties, and reduce toxicity. nih.govlephar.com In silico methods, including QSAR, molecular docking, and molecular dynamics simulations, are often used in lead optimization to guide the design of new analogs with improved properties. lephar.comfrontiersin.org

While virtual screening and lead optimization are widely used strategies in drug discovery physionet.orgnih.govlephar.comfrontiersin.orgbiorxiv.org, specific applications of these techniques for the design of this compound analogs were not found in the conducted literature search.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are valuable computational techniques employed in the study of structure-activity relationships (SAR) to understand the dynamic behavior and preferred three-dimensional arrangements of molecules. Conformational analysis explores the various possible spatial arrangements of a molecule that result from rotations around single bonds, identifying low-energy conformers that are more likely to exist. Molecular dynamics simulations extend this by simulating the time-dependent motion of atoms and molecules, providing insights into flexibility, stability, and interactions with a surrounding environment, such as a solvent or a binding site on a biological target. These methods can help elucidate how a molecule's shape and flexibility influence its ability to interact with biological targets, thereby contributing to its observed activity.

Analytical Methodologies for Pyricarbate Research

Chromatographic Techniques for Pyricarbate Analysis

Chromatography is a fundamental separation science technique critical for isolating this compound from other components in a sample matrix. gsconlinepress.comsolubilityofthings.com The principle involves the differential distribution of analytes between a stationary phase and a mobile phase, leading to their separation. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely applied chromatographic technique offering high separation efficiency and speed. solubilityofthings.com For this compound analysis, reverse phase (RP) HPLC methods are commonly employed. sielc.com These methods typically involve a mobile phase composed of a mixture of organic solvents, such as acetonitrile, and water, often with the addition of an acidic modifier like phosphoric acid to optimize chromatographic separation. sielc.com When coupling HPLC with mass spectrometry, formic acid is a preferred mobile phase additive due to its volatility and compatibility with MS detection. sielc.com

The development of an HPLC method for this compound necessitates rigorous validation to ensure its reliability and suitability for its intended purpose. This validation process typically includes evaluating key analytical parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netjyoungpharm.orgjpionline.orgnih.govnih.gov Validation is often performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnih.gov The use of smaller particle size columns (e.g., 3 µm) can facilitate faster separations in Ultra-High-Performance Liquid Chromatography (UHPLC) applications. sielc.com

An example of an RP-HPLC method for this compound separation utilizes a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This method is described as straightforward and adaptable for larger-scale preparative separations, including the isolation of impurities. sielc.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique utilized for the analysis of volatile or semi-volatile compounds that can be vaporized without degradation. hasetri.com While LC-MS is more frequently cited for this compound analysis, GC-MS has been used in studies where this compound was identified as part of a broader metabolite profiling effort. utm.mynih.gov GC-MS is particularly effective for analyzing compounds that are not readily ionized by techniques like electrospray ionization, which is common in LC-MS. lcms.cz

Advanced Liquid Chromatography (e.g., Nano-LC)

Advanced liquid chromatography techniques, such as nano-Liquid Chromatography (nano-LC), offer significant advantages in terms of sensitivity and the ability to analyze very small sample volumes. patsnap.comresearchgate.net Nano-LC systems operate at extremely low flow rates, typically in the nanoliter-per-minute range, and employ columns with narrow internal diameters, often around 75 µm. researchgate.netsemanticscholar.org This miniaturization leads to reduced mobile phase consumption and enhanced analyte concentration, resulting in improved detection limits. patsnap.comresearchgate.net Nano-LC is particularly valuable for applications involving limited sample quantities or complex biological matrices. patsnap.com While specific applications of nano-LC solely for this compound analysis were not extensively detailed in the provided information, nano-LC coupled with mass spectrometry has been successfully applied in various metabolomics studies and for the analysis of other compounds, demonstrating its potential for highly sensitive this compound research, especially in areas like metabolite profiling where sample amounts might be restricted. patsnap.comsemanticscholar.orgnih.govmdpi.com Systems with online dilution capabilities can address challenges related to dissolving hydrophobic analytes in strong organic solvents used in reversed-phase LC. patsnap.com

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and structural characterization of compounds. utm.my The coupling of chromatography with mass spectrometry, particularly LC-MS, is indispensable for the comprehensive analysis of this compound and its metabolites in complex samples. utm.mynih.govlcms.czcriver.com

LC-MS and LC-Q-ToF-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary analytical platform for both the identification and quantification of this compound. utm.mynih.govcriver.com Systems incorporating quadrupole time-of-flight (Q-ToF) mass analyzers (LC-Q-ToF-MS) are particularly useful due to their ability to provide high-resolution and accurate mass measurements. lcms.czpatsnap.commdpi.comcore.ac.uk Accurate mass data is vital for determining the elemental composition of this compound and its potential transformation products, aiding in their unequivocal identification. lcms.czcore.ac.uk LC-Q-ToF-MS has been applied in the screening and quantification of various emerging contaminants in environmental samples, a category that could include compounds like this compound. patsnap.com Method validation for LC-MS techniques involves assessing parameters such as linearity, LOD, LOQ, accuracy, and precision to ensure reliable quantitative results. patsnap.com Electrospray ionization (ESI) is a commonly used ionization method in LC-MS for this compound analysis, often employed in both positive and negative ion modes to maximize analyte detection. patsnap.commdpi.com

One study identified this compound in plant extracts using LC-Q-ToF-MS with reverse phase chromatography on a C18 column and ESI in both negative and positive ion modes. mdpi.com

Metabolite Profiling of this compound and its Biotransformation Products

Metabolite profiling is the systematic analysis of a defined set of metabolites within a biological system, providing insights into the metabolic fate of a compound. criver.comnih.govadmescope.comjubilantbiosys.com For this compound, metabolite profiling aims to identify and characterize the products formed through biotransformation, which are the chemical changes the compound undergoes in biological systems, primarily mediated by enzymes. criver.comadmescope.com LC-MS and tandem mass spectrometry (LC-MS/MS) are the principal analytical techniques used for metabolite identification and profiling due to their sensitivity and ability to provide structural information through fragmentation patterns. criver.compharmaron.com High-resolution mass spectrometers, such as Orbitrap or Q-ToF systems, are particularly valuable in metabolite identification studies for their accurate mass capabilities, which facilitate the determination of elemental compositions and the elucidation of biotransformation pathways. jubilantbiosys.compharmaron.com Specialized software is used to process the complex data generated by these analyses to distinguish metabolites from endogenous compounds. criver.com Metabolite profiling can provide semi-quantitative data on the relative abundance of different metabolites. admescope.com this compound has been detected as a metabolite in some studies utilizing LC-MS-based metabolite profiling approaches. utm.mynih.govsci-hub.se

Spectroscopic Methods in this compound Characterization

Spectroscopic methods are fundamental tools in chemical analysis, providing valuable information about the structure and concentration of compounds based on their interaction with electromagnetic radiation ucsb.eduplatypustech.com. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy are relevant for its characterization and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structural arrangement of atoms within a molecule ucsb.eduplatypustech.comhdki.hr. It works by measuring the magnetic fields around atomic nuclei after they are excited by radio waves in a strong external magnetic field platypustech.com. The specific frequencies at which the nuclei resonate provide information about their chemical environment and connectivity, allowing for the elucidation of the molecular structure platypustech.comhdki.hr. While general applications of ¹H-NMR for characterizing organic structures are well-established researchgate.net, specific NMR spectral data for this compound were not available in the consulted sources. However, based on the principles of NMR, this technique would be essential for confirming the structure of synthesized this compound or identifying it in complex mixtures.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum ucsb.eduplatypustech.com. This absorption is related to the electronic transitions within a molecule platypustech.com. UV-Vis spectroscopy is particularly useful for quantifying the concentration of an analyte in a solution, provided the analyte absorbs in the UV-Vis range spectroscopyonline.com. By measuring the absorbance at a specific wavelength (λmax) and using the Beer-Lambert Law, the concentration of the compound can be determined spectroscopyonline.com. While UV-Vis spectroscopy is a standard method for concentration determination of compounds with suitable chromophores researchgate.net, specific details regarding the UV-Vis spectrum or λmax of this compound were not found in the provided information.

Method Validation and Quality Control in this compound Assays

Method validation is a critical process in analytical chemistry that ensures a method is suitable for its intended purpose, providing reliable and accurate results certified-laboratories.comeurachem.orgzamann-pharma.com. Quality control procedures are subsequently implemented to monitor the ongoing performance of the validated method zamann-pharma.com. For the analysis of this compound, particularly in complex matrices, rigorous method validation and quality control are essential to ensure the integrity and comparability of research findings.

Linearity, Sensitivity (LOD, LOQ), Accuracy, and Precision Studies

Validation of an analytical method for this compound would involve evaluating several key performance parameters certified-laboratories.comzamann-pharma.comelementlabsolutions.com:

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range certified-laboratories.comzamann-pharma.comelementlabsolutions.com. It is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve elementlabsolutions.comresearchgate.net.

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) certified-laboratories.comzamann-pharma.comelementlabsolutions.com. The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified accurately certified-laboratories.comelementlabsolutions.com. The LOQ is the lowest concentration at which the analyte can be both detected and quantified with acceptable accuracy and precision certified-laboratories.comelementlabsolutions.com. These limits are often determined using the signal-to-noise ratio or based on the standard deviation of the response of low-concentration samples zamann-pharma.com.

Accuracy: This measures how close the experimental results are to the true or accepted value certified-laboratories.comzamann-pharma.comelementlabsolutions.com. Accuracy is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage recovered is measured zamann-pharma.comelementlabsolutions.com.

Precision: This describes the degree of agreement among individual measurements when the same homogeneous sample is analyzed multiple times under prescribed conditions certified-laboratories.comzamann-pharma.comelementlabsolutions.com. Precision is typically expressed as the relative standard deviation (RSD) and can be evaluated at different levels, including repeatability (same analyst, same day) and intermediate precision (different days, analysts, or instruments) zamann-pharma.comresearchgate.net.

While general method validation parameters and typical ranges for LOD, precision, and recovery in the analysis of pharmaceuticals in environmental samples have been reported researchgate.net, specific validation data for this compound regarding these parameters were not found in the provided search results.

Application in Biological Matrices and Environmental Samples

The analysis of this compound may be required in various complex matrices, including biological fluids and environmental samples patsnap.comnih.govnih.gov. Analyzing compounds in biological matrices (such as urine, serum, or less conventional matrices like sweat or hair) and environmental samples (like water or soil) presents unique challenges due to the presence of numerous endogenous compounds that can interfere with the analysis nih.govnih.gov.

Sample preparation techniques, such as solid-phase extraction (SPE), are often necessary to isolate and concentrate the analyte of interest from the matrix and reduce interference patsnap.com. Method validation in these matrices must account for matrix effects, ensuring that the accuracy and precision of the method are not compromised by the sample composition zamann-pharma.com. While this compound has been mentioned as an emerging contaminant in water samples patsnap.com, detailed studies on its application in specific biological or environmental matrices with corresponding validation data were not extensively described in the provided information. The analysis of emerging contaminants and pharmaceuticals in environmental matrices often involves method validation to ensure reliable quantification researchgate.netpatsnap.com.

Enzymatic Interactions and Biotransformation Pathways of Pyricarbate

Investigation of Pyricarbate Metabolism by Enzymes

The metabolic fate of chemical compounds within biological systems is often mediated by enzymatic processes. Understanding how enzymes interact with this compound is crucial for elucidating its biotransformation pathways. While general mechanisms of carbamate (B1207046) biotransformation are known to involve enzymatic action, specific detailed studies focusing solely on the metabolism of this compound by isolated enzymes appear to be limited in the readily available literature. osd.mil

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental tools used to investigate the interaction between a compound and a specific enzyme in a controlled laboratory setting. nih.govresearchgate.netdatabiotech.co.ilsigmaaldrich.comassaygenie.com These assays can provide insights into reaction rates, enzyme kinetics, and the influence of the compound on enzyme activity. While the methodology for conducting such assays is well-established for various enzymes and substrates, specific data detailing in vitro enzymatic assays conducted to investigate the direct metabolism of this compound were not prominently found in the consulted literature. nih.govresearchgate.netdatabiotech.co.ilsigmaaldrich.comassaygenie.com

Identification of Metabolites and Biotransformation Products

The identification of metabolites and biotransformation products is a key aspect of understanding how a compound is processed within a biological system. Studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) have identified this compound itself as a metabolite in certain biological matrices, such as extracts from edible bird's nest and in liver and plasma samples from mouse models. nih.govutm.mysci-hub.seresearchgate.net This indicates that this compound is present and potentially involved in metabolic processes in these contexts. However, detailed information specifically outlining the enzymatic breakdown products of this compound and the specific enzymes responsible for these transformations was not extensively available in the search results.

Influence of this compound on Endogenous Enzyme Activities

Beyond being a potential substrate for metabolic enzymes, a compound can also exert its effects by influencing the activity of endogenous enzymes within an organism. This influence can manifest as either inhibition or activation of enzyme function, thereby affecting various physiological processes.

Effects on Lipolytic Enzyme Systems

Research has indicated that this compound (referred to as pyridinolcarbamate or Anginin) can have effects on the activities of lipolytic enzymes. Studies conducted in rat adipose tissue, both in vivo and in vitro, have explored the influence of this compound on these enzyme systems. ncats.io Lipolytic enzymes are crucial for the hydrolysis of lipids, playing a significant role in lipid metabolism. While the specific details regarding the nature and extent of this compound's effects on individual lipolytic enzymes were not fully elaborated in the available snippets, the existence of such research highlights a known interaction between this compound and lipid-metabolizing enzymes. ncats.io

Research on this compound as a Substrate or Inhibitor of Specific Enzymes

The potential for a compound to act as either a substrate that is transformed by an enzyme or an inhibitor that modulates enzyme activity is a critical area of biochemical and pharmacological research. Carbamates, as a class of compounds, are generally recognized for their potential to inhibit esterase enzymes. osd.mil

While this compound is classified as a carbamate and a pyridine (B92270) derivative, and its pharmacological activities as a cardiovascular agent, vasodilator, and hypolipidemic agent might suggest interactions with enzymes involved in related pathways, specific comprehensive studies detailing this compound's role as a substrate for particular enzymes or as an inhibitor of a wide range of specific enzymes were not extensively found. drugcentral.orgvsmu.by General information on enzyme inhibition mechanisms (competitive, non-competitive, etc.) provides a framework for understanding potential modes of interaction, but direct experimental data for this compound in this context was limited in the provided search results. researchgate.netwikipedia.orgbgc.ac.inmdpi.comnih.govnumberanalytics.commedcraveonline.com

Microbiological Degradation and Bioremediation Potential of this compound-related Compounds

The degradation of organic compounds by microorganisms is a vital natural process with implications for environmental remediation. While direct information on the microbiological degradation and bioremediation potential specifically of this compound is scarce, research into the microbial breakdown of related compounds, such as pyridine and polycyclic aromatic hydrocarbons (PAHs) which contain similar structural elements, provides relevant context. nih.govresearchgate.netnih.govpsu.edu

Industrial and Advanced Materials Applications of Pyricarbate

Pyricarbate as a Component in Solid Lipid Formulations

This compound has been identified as a compound that can be used as a solid lipid in various industries smolecule.com. Solid lipids are defined as lipids that remain in a solid state at ambient temperature smolecule.com. These materials are significant in numerous fields, including pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and the oil industry smolecule.com.

Solid Lipid Nanoparticles (SLNs) are a type of advanced lipid-based delivery system where a solid lipid replaces the liquid lipid (oil) found in traditional emulsions drug-dev.comnih.gov. SLNs are composed of a core of solid lipids, typically with a high melting point, which possess a highly ordered crystalline structure mdpi.com. An encapsulated compound is integrated into this lipid matrix mdpi.com. The particles are stabilized by an external layer of emulsifiers mdpi.com.

SLNs offer several advantages, such as a small size, large surface area, and high drug loading capacity nih.gov. They are attractive for their potential to improve the performance of various materials nih.gov. The physical state and structural configuration of the lipid system in SLNs influence the mobility of the entrapped component mdpi.com. Both lipophilic and hydrophilic compounds can be encapsulated within the SLN structure, providing protection from degradation mdpi.com. The successful development of SLNs requires a thorough understanding of the chemical interactions between the encapsulated compound and the lipids used in the formulation mdpi.com.

While the search results indicate that this compound can be used as a solid lipid in various industries smolecule.com, specific detailed research findings or data tables explicitly detailing this compound's performance or inclusion levels in non-pharmaceutical solid lipid formulations were not extensively found within the provided snippets. However, the general principles of SLN formulation highlight the potential for this compound to be utilized as the solid lipid matrix, or a component thereof, in such systems due to its classification as a solid lipid smolecule.com.

Exploration of this compound in Novel Material Development

The exploration of this compound in novel material development is suggested by its chemical structure and potential industrial applications. Pyridine (B92270) derivatives, like this compound, are utilized in various industries, including pharmaceuticals, healthcare, electronics, and personal care cphi-online.com.

One search result mentions this compound being present in the leaf extracts of certain invasive plant species, identified through LC-MS analysis mdpi.com. While this finding is within the context of evaluating antifungal activity, the identification of this compound in natural sources could potentially spur research into its use or derivatives in bio-based materials or extracts for specific applications mdpi.com.

Another area where this compound's properties might be explored is in the development of improved-performance tablets, as indicated by a patent describing tablets containing a meltable solid dispersion or coating google.com. While this patent primarily discusses pharmaceutical tablets, the underlying principle of using a meltable solid component to bond or bridge other materials could be relevant in other pressed or molded material applications google.com. This compound, being a solid lipid smolecule.com, could potentially function in such a role depending on its melting characteristics and compatibility with other materials.

The broad classification of this compound as a chemical intermediate used in various industries, including as a raw material for the synthesis of pesticides, medicines, surfactants, polymer monomers, and antifungal agents, points towards its potential as a building block in the development of novel materials with tailored properties lookchem.com.

Specific detailed research findings or data tables focused solely on the incorporation of this compound into entirely novel, non-pharmaceutical materials were not prominently featured in the search results. However, its chemical nature and reported uses as an intermediate suggest a potential for exploration in polymer science, coatings, or other material formulations where carbamate (B1207046) and pyridine functionalities are advantageous.

Future Research Directions in Industrial Applications

Future research directions for this compound in industrial applications could focus on several areas, leveraging its classification as a solid lipid and its chemical structure.

One key direction is a more in-depth investigation into its specific properties as a solid lipid for non-pharmaceutical applications. This would involve studying its melting point, crystallization behavior, compatibility with various industrial additives and polymers, and its performance in different solid lipid formulations beyond drug delivery, such as in cosmetics, food products, or coatings smolecule.com. Research could explore its potential as a structuring agent, release modifier, or stabilizer in these systems.

Another avenue for future research lies in exploring this compound as a monomer or building block for the synthesis of novel polymers or materials. Given its pyridine ring and carbamate groups, it could potentially be incorporated into polymer chains to impart specific properties, such as altered thermal stability, mechanical strength, or surface characteristics. Research could focus on polymerization reactions involving this compound or its derivatives and the resulting material properties.

The identification of this compound in plant extracts mdpi.com suggests potential research into sustainable or bio-based industrial applications. Future studies could investigate efficient extraction methods and explore the use of this compound-rich extracts or isolated this compound in areas like bio-pesticides (though safety would be paramount and is outside the scope of this article), or as additives in bio-based materials.

Furthermore, research could explore the use of this compound in advanced material processing techniques, such as its incorporation into 3D printing formulations or its use in developing functional coatings with specific properties like controlled release (e.g., of fragrances or other active compounds) or altered surface energy.

Detailed research findings specifically outlining future research directions for this compound in these industrial contexts were not explicitly found, but the potential applications are inferred from its chemical nature, classification, and general industrial uses of similar compounds.

Q & A

Q. What are the core chemical and pharmacological properties of Pyricarbate (Pyridinolcarbamate), and how do they inform initial experimental design?

Methodological Answer : this compound (C₁₁H₁₅N₃O₄; MW 253.26) is a bis(methylcarbamate) derivative of 2,6-pyridinedimethanol, classified as an antiarteriosclerotic agent . Initial research should prioritize:

  • Structural characterization : Use NMR, mass spectrometry, and X-ray crystallography to confirm purity and stereochemistry.
  • Pharmacokinetic profiling : Employ HPLC or LC-MS to assess bioavailability, half-life, and metabolic pathways in model organisms (e.g., rodent plasma/tissue samples).
  • Toxicity screening : Conduct acute toxicity assays (e.g., LD₅₀ in mice: 3100 mg/kg p.o.) to establish safe dosing ranges .

Q. How can researchers synthesize this compound with reproducibility, and what are common pitfalls in its synthesis?

Methodological Answer : this compound synthesis involves carbamate esterification of 2,6-pyridinedimethanol with methyl isocyanate. Key steps:

  • Reagent purity : Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Yield optimization : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1).
  • Validation : Compare synthesized product with reference standards (e.g., USP or pharmacopeial guidelines) .
    Common pitfalls : Incomplete esterification due to moisture contamination; side reactions with residual pyridine.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antiarteriosclerotic activity?

Methodological Answer :

  • Lipid peroxidation assays : Measure inhibition of LDL oxidation in human serum using thiobarbituric acid-reactive substances (TBARS) .
  • Endothelial cell models : Assess vasodilation effects in HUVECs (human umbilical vein endothelial cells) via NO release quantification (Griess reagent) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different vascular models be systematically analyzed?

Methodological Answer : Contradictions (e.g., efficacy in rodent models vs. limited human trial results) require:

  • Meta-analysis : Pool data from preclinical studies (e.g., animal models, cell lines) using PRISMA guidelines to identify bias or heterogeneity .
  • Mechanistic reconciliation : Compare species-specific differences in drug metabolism (e.g., CYP450 isoforms) or receptor binding affinity via molecular docking simulations .
    Example : this compound’s LD₅₀ varies between species (1230 mg/kg in rats vs. 3100 mg/kg in mice), suggesting interspecies metabolic divergence .

Q. What experimental designs are optimal for evaluating this compound’s long-term effects on atherosclerotic plaque stability?

Methodological Answer : Adopt a PICOT framework :

  • Population : ApoE⁻/⁻ mice with diet-induced atherosclerosis.
  • Intervention : Oral this compound (50 mg/kg/day) for 12 weeks.
  • Comparison : Statin therapy (e.g., atorvastatin) or placebo.
  • Outcome : Plaque stability (histological analysis of fibrous cap thickness, collagen content).
  • Time : Longitudinal imaging (MRI or intravascular ultrasound) at 4-week intervals .
    Data validation : Use blinded pathologists and automated image analysis tools (e.g., ImageJ) to reduce observer bias .

Q. How can researchers address ethical and methodological challenges in human trials involving this compound?

Methodological Answer :

  • Ethical protocols : Submit proposals to institutional review boards (IRBs) with risk-benefit analyses, emphasizing this compound’s low acute toxicity .
  • Blinding and randomization : Use double-blind, placebo-controlled designs with stratified randomization (e.g., by baseline LDL levels) .
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share raw datasets via repositories like Dryad .

Key Research Gaps Identified

Mechanistic clarity : Limited data on this compound’s interaction with vascular smooth muscle cells.

Human translational studies : Most evidence derives from preclinical models; phase II/III trials are sparse.

Q. Recommendations :

  • Use multi-omics approaches (e.g., transcriptomics/proteomics) to map this compound’s molecular targets .
  • Collaborate with vascular biology consortia to standardize experimental protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.